molecular formula C15H23N3O3S2 B5606406 4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol

Cat. No. B5606406
M. Wt: 357.5 g/mol
InChI Key: IAUJSPNUVVTWDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, starting with specific reactants to produce novel chemical structures. For example, Katritzky et al. (2001) describe the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of specific pyrrolidinones and isoindolinones, showcasing a method that could be analogous to the synthesis of the compound (Katritzky, Xu, He, & Mehta, 2001).

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through techniques like X-ray crystallography, providing detailed insights into their geometric configuration. For instance, George et al. (1998) determined the structure of 2-phenyl-3-(5,6,7,7a-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-3-ylidene)-1-propene-1,1-dicarbonitrile, offering a precedent for understanding the structural aspects of complex molecules (George, Das, Ashokan, Rath, & George, 1998).

Chemical Reactions and Properties

Chemical reactions involving the synthesis and transformation of molecules with similar structural motifs often reveal the reactivity and potential chemical behavior of the compound. For example, Badr et al. (1981) discuss the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, illustrating types of chemical reactions that such compounds may undergo (Badr, Aly, Fahmy, & Mansour, 1981).

Physical Properties Analysis

The physical properties of chemical compounds, such as melting points and solubility, are crucial for understanding their behavior in various environments. While specific details on the physical properties of "4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" are not directly available, studies on related compounds provide a basis for predicting such properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the molecular structure and functional groups present in the compound. Insights into these properties can be gleaned from the synthesis and reaction mechanisms of structurally similar compounds. For instance, the work by Karczmarzyk and Malinka (2004) on the structure of related isothiazolopyridines offers insight into the electron distribution and potential reactivity of analogous molecules (Karczmarzyk & Malinka, 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing thiazole and pyrrolidine rings have been found to exhibit a wide range of biological activities .

properties

IUPAC Name

[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S2/c1-22-14-16-12(8-23-14)13(19)18-6-7-21-11-15(20,10-18)9-17-4-2-3-5-17/h8,20H,2-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUJSPNUVVTWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CS1)C(=O)N2CCOCC(C2)(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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